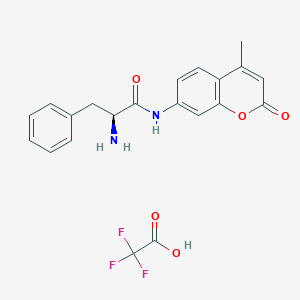

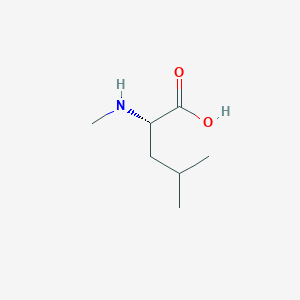

(3R,4R)-3-氨基-4-羟基戊酸

描述

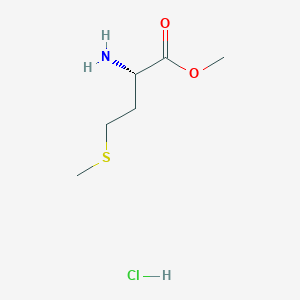

(3R,4R)-3-Amino-4-hydroxypentanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a naturally occurring amino acid derivative that plays a crucial role in the synthesis of neurotransmitters in the human body. It is an important chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

科学研究应用

蛋白质修饰研究:在酶烷基化研究中,(3R,4R)-3-氨基-4-羟基戊酸衍生物已被利用。Chalkley 和 Bloxham (1976) 使用了一种衍生物,4-羟基戊酸丙氨酸硫醚,来研究 5-氯-4-氧戊酸对兔肌肉丙酮酸激酶的修饰 (Chalkley & Bloxham, 1976)。

埃德因类似物的合成:Czajgucki、Sowiński 和 Andruszkiewicz (2003) 开发了合成乙基 (3R,4S)- 和 (3S,4S)-4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸酯的方法,这些化合物是合成埃德因类似物的前体,突出了该化合物在合成抗生素剂中的相关性 (Czajgucki, Sowiński, & Andruszkiewicz, 2003)。

二氨基酸的合成:Kano 等人(1988 年)探索了 (3R, 4R)-N3-Boc-3, 4-二氨基戊酸的合成,展示了该化合物在生产非对映选择性二氨基化化合物中的用途,这些化合物在肽化学中很重要 (Kano 等,1988)。

抑制肽研究:Thaisrivongs 等人(1987 年)描述了源自 (3R,4R)-3-氨基-4-羟基戊酸的受保护羧酸的合成,该羧酸用作制备肾素抑制肽的中间体。这突出了此类化合物在大脑治疗中的作用 (Thaisrivongs 等,1987)。

抗菌和抗肿瘤剂:Sepe 等人(2010 年)从 (3R,4R)-3-氨基-4-羟基戊酸合成了 3-氨基-2-羟基-6-甲基庚酸(AHMHA)的非对映异构体,AHMHA 是抗菌和抗肿瘤化合物 perthamides C 和 D 中的组分,证明了其在药物化学中的应用 (Sepe 等,2010)。

作用机制

Target of Action

The primary target of (3R,4R)-3-Amino-4-hydroxypentanoic acid is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

(3R,4R)-3-Amino-4-hydroxypentanoic acid acts as an inhibitor of influenza neuraminidase . By binding to the active site of this enzyme, it prevents new virus particles from leaving infected cells . This action disrupts the life cycle of the influenza virus, preventing it from spreading to other cells and causing further infection .

Biochemical Pathways

The action of (3R,4R)-3-Amino-4-hydroxypentanoic acid affects the viral replication pathway. By inhibiting neuraminidase, it prevents the cleavage of sialic acid residues from the hemagglutinin receptor on epithelial cells . This action leads to viral aggregation, which in turn prevents the virus from entering into epithelial cells . The intact hemagglutinin receptors also cause aggregation of new virus particles on the cell surface .

Pharmacokinetics

Oral (3R,4R)-3-Amino-4-hydroxypentanoic acid is rapidly absorbed and cleaved by carboxylesterases in the liver and gastrointestinal tract to the active carboxylate . The bioavailability of the carboxylate is estimated to be approximately 80%, and the time to maximum plasma concentration of the carboxylate is between 2.5 and 5 hours . The volume of distribution of (3R,4R)-3-Amino-4-hydroxypentanoic acid carboxylate is heavily influenced by its polar physicochemical characteristics and lies between 23 and 26 liters, with approximately 3% of the drug bound to plasma proteins . Concentrations in the lung have been reported as high as five times higher than corresponding plasma levels, and the drug is also well distributed to the nasal mucosa and the tissues of the middle ear .

Result of Action

The molecular effect of (3R,4R)-3-Amino-4-hydroxypentanoic acid’s action is the inhibition of neuraminidase, which prevents the release of new influenza virus particles from infected cells . On a cellular level, this results in the aggregation of the virus on the surface of the infected cell, preventing further spread of the infection .

属性

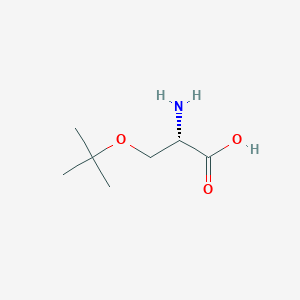

IUPAC Name |

(3R,4R)-3-amino-4-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVRJEWVLMOZNV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Amino-4-hydroxypentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。